molecular formula C18H23IOP+ B14422862 (2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium CAS No. 80833-25-6

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium

Katalognummer: B14422862
CAS-Nummer: 80833-25-6
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: PRFJGWNEUIFADJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium is a chemical compound with the molecular formula C18H23IOP+. It is known for its unique structure, which includes a phosphonium ion bonded to a diphenyl group, an iodomethyl group, and a 2,2-dimethylpropoxy group .

Vorbereitungsmethoden

The synthesis of (2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium typically involves the reaction of diphenylphosphine with iodomethane and 2,2-dimethylpropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .

Vergleich Mit ähnlichen Verbindungen

(2,2-Dimethylpropoxy)(iodomethyl)diphenylphosphanium can be compared with other similar compounds, such as:

    Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.

    Tetraphenylphosphonium chloride: Another phosphonium salt with applications in organic synthesis and catalysis.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other phosphonium compounds .

Eigenschaften

CAS-Nummer

80833-25-6

Molekularformel

C18H23IOP+

Molekulargewicht

413.3 g/mol

IUPAC-Name

2,2-dimethylpropoxy-(iodomethyl)-diphenylphosphanium

InChI

InChI=1S/C18H23IOP/c1-18(2,3)14-20-21(15-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1

InChI-Schlüssel

PRFJGWNEUIFADJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CO[P+](CI)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.